molecular formula C11H16FNO B13310397 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol

Cat. No.: B13310397
M. Wt: 197.25 g/mol
InChI Key: AKIVIELKFCBESJ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol is a substituted phenol derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, incorporating both an amino alkyl chain and fluorine and methyl substituents on the aromatic ring, makes it a valuable multifunctional scaffold for constructing more complex molecules. This compound is primarily used in research and development as a key intermediate or building block for the synthesis of novel bioactive compounds. Phenol derivatives with fluoro and amino alkyl groups are frequently explored for their potential biological activities, which can include antagonistic properties at neurological receptors or fungicidal applications . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. Similarly, the primary amino group provides a handle for further chemical derivatization, such as amide bond formation or Schiff base synthesis, enabling researchers to create diverse libraries of compounds for high-throughput screening. This product is intended for research purposes only in laboratory settings. It is strictly for use by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol

InChI

InChI=1S/C11H16FNO/c1-6(2)11(13)8-4-7(3)9(12)5-10(8)14/h4-6,11,14H,13H2,1-3H3

InChI Key

AKIVIELKFCBESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Preparation of 5-Fluoro-2-methylaniline

The aromatic amine precursor, 5-fluoro-2-methylaniline, is a critical intermediate for the target compound synthesis. It can be synthesized by catalytic reduction of 4-fluoro-1-methyl-2-nitrobenzene using iron powder in acidic ethanol-water media. The reaction is typically performed at 0 degrees Celsius followed by reflux for 12 hours to ensure complete reduction of the nitro group to the amino group. After reaction completion, the mixture is basified, extracted, and purified by column chromatography to yield 5-fluoro-2-methylaniline with approximately 70% yield. This method is well-documented and provides a reliable route to the fluorinated aniline intermediate with good purity and yield.

Step Reagents/Conditions Outcome
Reduction 4-fluoro-1-methyl-2-nitrobenzene, iron powder, HCl, ethanol/water, 0 °C to reflux 12 h 5-fluoro-2-methylaniline, 70% yield

Introduction of the Aminoalkyl Side Chain

Reductive Amination Approach

The attachment of the 1-amino-2-methylpropyl side chain to the aromatic ring is commonly achieved through reductive amination of the corresponding ketone with the aromatic amine. This method involves condensation of the aromatic amine with an appropriate ketone, followed by reduction of the imine intermediate to the secondary amine.

Recent advances have optimized reductive amination protocols for electron-deficient anilines, such as fluorinated anilines, which typically exhibit lower reactivity. Robust and scalable protocols include:

  • Using borane-tetrahydrofuran complex with acetic acid in dichloromethane.
  • Borane-tetrahydrofuran combined with trimethylsilyl chloride in dimethylformamide.
  • Sodium borohydride with trimethylsilyl chloride in dimethylformamide.

These methods provide high conversion rates within short reaction times (10 to 25 minutes) and are suitable for the synthesis of aminoalkyl-substituted fluorophenols. The choice of reductive agent and solvent system is critical to achieving high yields and purity.

Method Reductive Agent Solvent Reaction Time Notes
A Borane-tetrahydrofuran + Acetic acid Dichloromethane Several hours Moderate conversion
B Borane-tetrahydrofuran + Trimethylsilyl chloride Dimethylformamide 10-25 minutes High conversion, scalable
C Sodium borohydride + Trimethylsilyl chloride Dimethylformamide 10-25 minutes High conversion, mild conditions

Phenol Functionalization and Methylation

Selective Methylation of Phenol

The 4-methyl substitution on the phenol ring can be introduced by selective methylation of the phenolic hydroxyl group or via methylation of the aromatic ring prior to amination. Methylation reactions typically use methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Control of regioselectivity is essential to ensure methylation occurs at the 4-position relative to the hydroxyl group.

Fluorosulfate Intermediates and SuFEx Chemistry

Advanced synthetic routes utilize sulfur(VI) fluoride exchange (SuFEx) chemistry to functionalize aryl alcohols, including fluorophenols. This method involves the conversion of phenols to aryl fluorosulfates using reagents such as sulfuryl fluoride gas in the presence of hexamethyldisilazane and a base catalyst. The fluorosulfate intermediates can then undergo further reactions to install aminoalkyl groups or other substituents with high efficiency and selectivity. This modular approach allows rapid synthesis of functional libraries but requires specialized equipment and handling of gaseous reagents.

Step Reagents/Conditions Outcome
Phenol fluorosulfation Sulfuryl fluoride, hexamethyldisilazane, base catalyst, acetonitrile, room temperature, 24-48 h Aryl fluorosulfate intermediate
Subsequent substitution Nucleophilic substitution with amines or alkyl groups Functionalized fluorophenol derivatives

Summary of Preparation Strategy

The synthesis of 2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol involves the following key stages:

  • Synthesis of 5-fluoro-2-methylaniline via catalytic reduction of a nitroaromatic precursor.
  • Reductive amination of the aromatic amine with an appropriate ketone to introduce the 1-amino-2-methylpropyl side chain using optimized borane or sodium borohydride-based protocols.
  • Selective methylation of the phenol ring to install the 4-methyl substituent.
  • Optionally, SuFEx chemistry can be employed for advanced functionalization of the phenol moiety through aryl fluorosulfate intermediates.

This multi-step synthetic route leverages well-established aromatic amine chemistry, modern reductive amination techniques optimized for electron-deficient anilines, and innovative sulfur(VI) fluoride exchange methodologies to achieve efficient synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The closest structural analogue identified is 2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol (CAS 1337236-78-8), which differs by the substitution of a chlorine atom at the 4-position instead of a methyl group (Table 1). Other related compounds include halogenated phenolic amines such as 4-fluoro-2-aminophenol derivatives, though these lack the branched alkyl chain.

Table 1: Structural and Physicochemical Comparison
Parameter 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol 2-(1-Amino-2-methylpropyl)-4-chloro-5-fluorophenol
Molecular Formula C₁₁H₁₅FNO C₁₀H₁₃ClFNO
Molecular Weight (g/mol) Not reported 217.67
Substituents 5-F, 4-CH₃, 2-(1-amino-2-methylpropyl) 5-F, 4-Cl, 2-(1-amino-2-methylpropyl)
CAS Number Not available 1337236-78-8
Reported Applications Hypothesized: Fragrance/pharmaceutical intermediates Documented: Specialty chemical synthesis

Data sourced from product documentation and structural analysis .

Physicochemical and Functional Differences

  • Halogen vs. Methyl Substitution: The chlorine atom in the analogue increases molecular weight and polarizability compared to the methyl group in the target compound.
  • Bioactivity : Fluorine at the 5-position in both compounds likely enhances metabolic stability and bioavailability. However, the methyl group at the 4-position in the target compound could reduce steric hindrance compared to chlorine, favoring enzyme binding in pharmaceutical contexts.
  • Synthetic Accessibility : The methyl-substituted compound may require milder reaction conditions due to reduced electron-withdrawing effects compared to chlorine.

Notes

  • The absence of comprehensive studies on this compound necessitates caution in extrapolating data from analogues.
  • Structural comparisons suggest tailored modifications (e.g., halogen substitution) could optimize functionality for specific industrial uses.

Biological Activity

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol, also known as a derivative of phenolic compounds, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H17FN2O
  • Molecular Weight : 179.26 g/mol
  • Chirality : The compound possesses a chiral center, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The mechanisms can be categorized into the following pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may alter metabolic pathways.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission and cellular signaling, leading to physiological changes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance, in assays using murine colon cancer cell lines (CT26), it exhibited significant inhibition of cell proliferation at specific concentrations:

Cell LineConcentration (μg/mL)Inhibition (%)
CT2610045
CT2620070

This data suggests that the compound may serve as a potential therapeutic agent in cancer treatment by inhibiting tumor growth.

Anti-inflammatory Activity

In addition to its antiproliferative effects, the compound has been investigated for its anti-inflammatory properties. Studies indicate that it can suppress pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Study on Antiproliferative Activity

A recent study isolated several phenolic compounds from Canarium album extracts, including derivatives similar to this compound. These compounds demonstrated significant antiproliferative effects on cancer cells, suggesting a potential role in cancer therapy.

Mechanistic Insights

Research has detailed how the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity.

Applications in Medicine

The therapeutic potential of this compound extends beyond oncology. Its ability to modulate enzyme activity suggests possible applications in treating metabolic disorders and neurodegenerative diseases. Additionally, ongoing research is exploring its use in drug development for various diseases .

Q & A

Q. What are the optimal synthetic routes for 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol, and what parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions , starting with halogenation of the phenol ring followed by alkylation and amination. Key parameters include:

  • Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
  • Temperature control : Reactions often proceed at 50–80°C to avoid side-product formation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Example Synthesis Protocol :

StepReaction TypeConditionsYield
1FluorinationKF, DMF, 60°C, 12h75%
2Alkylation2-methylpropyl bromide, THF, 0°C → RT68%
3AminationNH3/MeOH, Pd/C, H2 (1 atm)82%

Q. What analytical methods are recommended for characterizing this compound and verifying its structural integrity?

A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 2.5–3.0 ppm (methylpropyl and amine groups) .
    • ¹³C NMR : Signals for C-F (~160 ppm) and quaternary carbons .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

Stepwise methodology :

Target Selection : Prioritize enzymes/receptors with structural homology to known fluorophenol targets (e.g., tyrosine kinases, GPCRs) .

Assay Development :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) to monitor activity .
  • Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands) or surface plasmon resonance (SPR) .

Dose-Response Analysis : Test concentrations from 1 nM–100 µM to calculate IC50/Kd values .

Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-only blanks .

Q. Data Interpretation :

  • Compare results to structurally similar compounds (e.g., 5-fluoro-2-methylphenol derivatives) to identify substituent effects .

Q. How can contradictory data on biological activity (e.g., varying potency across studies) be resolved?

Contradictions often arise from structural variants (e.g., fluorine position) or assay conditions . Strategies include:

  • Meta-Analysis : Compile data from studies using identical substituents (Table 1) .
  • Structural Modeling : DFT calculations or molecular docking to predict electronic effects of substituents .
  • Reproducibility Checks : Standardize assay buffers (pH, ionic strength) and cell lines .

Table 1 : Biological Activity vs. Substituent Position

Substituent Position (Fluorine)Enzyme Inhibition IC50 (µM)Receptor Binding Kd (nM)
4-methylphenol (no fluorine)>100850
5-fluoro-4-methylphenol12 ± 1.5120 ± 15
6-fluoro-4-methylphenol45 ± 6.2320 ± 40

Q. What strategies mitigate instability or degradation during storage or experimental use?

  • Storage Conditions :
    • Temperature : -20°C under inert gas (N2/Ar) to prevent oxidation .
    • Solvent : Dissolve in anhydrous DMSO (≤1 mM aliquots) to avoid hydrolysis .
  • Stability Monitoring :
    • UV-Vis Spectroscopy : Track absorbance at 280 nm for phenolic degradation .
    • LC-MS : Detect decomposition products (e.g., de-fluorinated analogs) .

Q. How can researchers validate the compound’s role as an intermediate in synthesizing complex molecules?

  • Stepwise Functionalization :
    • Protection of amine : Use Boc or Fmoc groups to prevent side reactions .
    • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to append aromatic groups .
  • Analytical Validation :
    • HRMS : Confirm molecular weight of intermediates.
    • X-ray Crystallography : Resolve stereochemistry (if applicable) .

Q. What computational tools are effective for predicting the compound’s reactivity or pharmacokinetics?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .
  • Reactivity Modeling : Gaussian or ORCA for calculating Fukui indices (nucleophilic/electrophilic sites) .

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